REACTION_SMILES
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[C:20](=[O:21])([O:22][C:23]([CH3:24])([CH3:25])[CH3:26])[N:27]1[CH2:28][CH2:29][NH:30][CH2:31][CH2:32]1.[CH3:13][CH2:14][N:15]([CH2:16][CH3:17])[CH2:18][CH3:19].[CH3:1][O:2][C:3]([CH:4]([Br:5])[c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)=[O:12].[O:33]1[CH2:34][CH2:35][CH2:36][CH2:37]1>>[CH3:1][O:2][C:3]([CH:4]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[N:30]1[CH2:29][CH2:28][N:27]([C:20](=[O:21])[O:22][C:23]([CH3:24])([CH3:25])[CH3:26])[CH2:32][CH2:31]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(Br)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COC(=O)C(c1ccccc1)N1CCN(C(=O)OC(C)(C)C)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |